Butyl 2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Butyl 2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of quinoline, furan, and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and benzothiophene intermediates.
Quinoline Intermediate Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Benzothiophene Intermediate Synthesis: The benzothiophene ring can be prepared through the cyclization of 2-mercaptobenzoic acid with acetic anhydride.
Coupling Reaction: The quinoline and benzothiophene intermediates are then coupled using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with butanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors for the coupling and esterification steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation to form furanones.
Reduction: The quinoline moiety can be reduced to tetrahydroquinoline under hydrogenation conditions.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
Oxidation: Furanones and quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitrobenzothiophene and halobenzothiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.
Medicine
Medically, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the quinoline and benzothiophene rings.
Mechanism of Action
The mechanism of action of Butyl 2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate likely involves its interaction with specific molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the benzothiophene ring can interact with protein active sites. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Butyl 2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: shares similarities with other quinoline and benzothiophene derivatives.
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Benzothiophene Derivatives: Like raloxifene, used in the treatment of osteoporosis.
Uniqueness
What sets this compound apart is its combination of three distinct heterocyclic systems, which may confer unique biological activities and chemical reactivity not seen in simpler analogs.
This compound’s multifaceted nature makes it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C28H28N2O4S |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
butyl 2-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C28H28N2O4S/c1-3-4-15-33-28(32)25-19-10-6-8-12-24(19)35-27(25)30-26(31)20-16-22(23-14-13-17(2)34-23)29-21-11-7-5-9-18(20)21/h5,7,9,11,13-14,16H,3-4,6,8,10,12,15H2,1-2H3,(H,30,31) |
InChI Key |
HNASGQWNCMPHRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(O5)C |
Origin of Product |
United States |
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